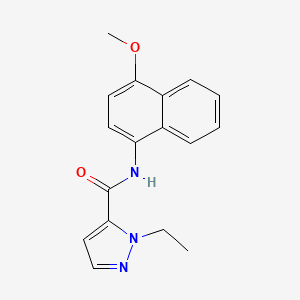

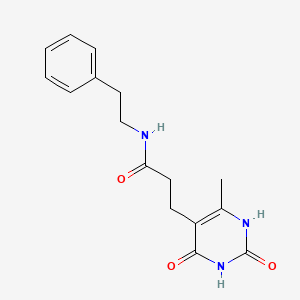

![molecular formula C24H19N5O B2651211 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 1797095-30-7](/img/structure/B2651211.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine is a significant fused bicyclic 5–6 heterocycle recognized for its wide range of applications in medicinal chemistry . It’s also useful in material science due to its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a practical two-step process from N-(prop-2-yn-1-yl)pyridin-2-amines . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .科学的研究の応用

Anticancer Agents

Imidazopyridine derivatives, such as the compound , have shown potential as anticancer agents. In particular, they have demonstrated effectiveness against breast cancer cells . Among the novel derivatives, one compound exhibited potent activity against the MCF7 and MDA-MB-231 cell lines . This suggests that these compounds could be useful in developing more effective treatments for breast cancer .

Antiviral Agents

Imidazopyridine cores have a broad range of biological and pharmacological activities, including antiviral properties . This suggests that the compound could potentially be used in the development of new antiviral drugs .

Antibacterial Agents

Imidazopyridine derivatives also exhibit antibacterial properties . This suggests that the compound could be used in the development of new antibacterial drugs .

Anti-inflammatory Agents

Imidazopyridine cores have been associated with anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs .

Antipsychotic Agents

Imidazopyridine cores have been associated with antipsychotic properties . This suggests that the compound could potentially be used in the development of new antipsychotic drugs .

Corrosion Inhibitor

The compound has been studied for its potential as a corrosion inhibitor . It showed an efficiency of 99% at low concentrations, suggesting it could be used to protect materials from corrosion .

Antibacterial Activator

The compound has also been studied for its potential as an antibacterial activator . It showed inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Optoelectronic Devices

Imidazopyridine derivatives have shown promise in various technological applications, such as optoelectronic devices . This suggests that the compound could potentially be used in the development of new optoelectronic devices .

作用機序

While specific details about the mechanism of action of “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide” are not available, it’s worth noting that imidazo[1,2-a]pyridine derivatives have shown promising bioactivity in various fields. For instance, some have demonstrated good AChE, BChE, and LOX inhibitory activities .

将来の方向性

The rise of antibiotic resistance in fungal pathogens has evolved into a substantial global public health concern . Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . Therefore, the development of new imidazo[1,2-a]pyridine derivatives, such as “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide”, could be a promising direction for future research.

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c1-28-22(15-20(27-28)17-9-3-2-4-10-17)24(30)26-19-12-6-5-11-18(19)21-16-29-14-8-7-13-23(29)25-21/h2-16H,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKATTVVHTXBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

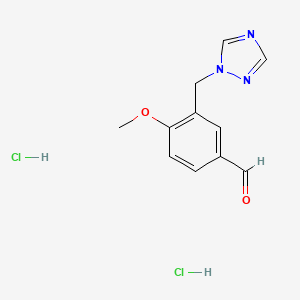

![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)

![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2651133.png)

![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)

![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

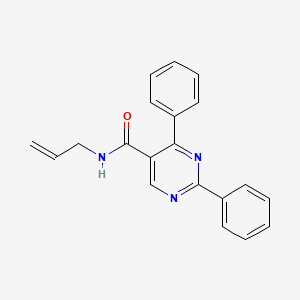

![ethyl 5-amino-1-(5-{[(3,4-dimethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2651147.png)